molecular formula C23H29FN4O B2596817 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide CAS No. 439120-46-4

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide

Cat. No.: B2596817
CAS No.: 439120-46-4
M. Wt: 396.51
InChI Key: RJAPIRANGILZMG-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide is a synthetic organic compound with the molecular formula C23H29FN4O This compound is characterized by the presence of a fluorine atom, a phenylpiperazine moiety, and a piperidinoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 3-fluoro-4-nitroaniline, through nitration of 3-fluoroaniline.

    Reduction: The nitro group in the intermediate is then reduced to an amine group, forming 3-fluoro-4-aminophenyl.

    Coupling Reaction: The amine intermediate is coupled with 4-phenylpiperazine under suitable conditions to form 3-fluoro-4-(4-phenylpiperazino)aniline.

    Acylation: Finally, the compound undergoes acylation with 2-piperidinoacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the piperazine or piperidine rings, potentially leading to ring-opened products.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act on specific receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its binding affinity to biological targets, and its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the phenylpiperazine moiety play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide
  • N-[3-bromo-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide
  • N-[3-methyl-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide

Uniqueness

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O/c24-21-17-19(25-23(29)18-26-11-5-2-6-12-26)9-10-22(21)28-15-13-27(14-16-28)20-7-3-1-4-8-20/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAPIRANGILZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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